An In-depth Technical Guide to Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, a substituted indole derivative, is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring a chloro group at the 5-position and a methyl group at the 7-position of the indole nucleus, makes it a valuable scaffold for the development of novel therapeutic agents. The indole core is a privileged structure in drug discovery, appearing in a wide array of natural products and pharmaceuticals. This guide provides a comprehensive overview of the synthesis, properties, and applications of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, offering a technical resource for professionals in the field.
Key Identifiers:
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CAS Number: 15936-71-7
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Molecular Formula: C₁₂H₁₂ClNO₂
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Molecular Weight: 237.69 g/mol
Physicochemical Properties
The physicochemical properties of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |
| Molecular Weight | 237.69 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | 4°C | [2] |
| InChI Key | SJRZGOYZIYIJQZ-UHFFFAOYSA-N | [2] |
Synthesis
The most common and versatile method for the synthesis of substituted indoles like ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.
Conceptual Workflow of Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of substituted indole-2-carboxylates, which can be adapted for the synthesis of the title compound.
Materials:
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4-Chloro-2-methylphenylhydrazine hydrochloride
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Ethyl pyruvate
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Anhydrous ethanol
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Concentrated sulfuric acid (or polyphosphoric acid)
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Sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Hydrazone Formation:
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In a round-bottom flask, dissolve 4-chloro-2-methylphenylhydrazine hydrochloride in anhydrous ethanol.
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Add ethyl pyruvate to the solution.
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Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, the hydrazone may precipitate. If so, it can be filtered and washed with cold ethanol.
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Cyclization:
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To a separate flask, add the acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid and ethanol).
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Heat the acid catalyst to the desired reaction temperature (typically between 80-120°C).
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Add the dried hydrazone portion-wise to the hot acid with vigorous stirring.
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Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
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Work-up and Purification:
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After completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.
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Spectroscopic Characterization
The structural elucidation of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts and spectral features can be inferred from closely related analogues, such as ethyl 5-chloro-1H-indole-2-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the indole N-H proton, the ethyl ester protons, and the methyl group protons.
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Indole N-H: A broad singlet typically in the downfield region (δ 9.0-12.0 ppm).
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Aromatic Protons: Signals for the protons at the 4- and 6-positions of the indole ring, appearing as doublets or singlets in the aromatic region (δ 7.0-8.0 ppm).
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Ethyl Ester (CH₂): A quartet around δ 4.3-4.5 ppm.
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Ethyl Ester (CH₃): A triplet around δ 1.3-1.5 ppm.
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7-Methyl Group: A singlet around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbonyl Carbon (C=O): Expected to be in the range of δ 160-165 ppm.
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Aromatic and Indole Carbons: A series of signals between δ 100-140 ppm. The carbon attached to the chlorine atom (C-5) will be influenced by the halogen's electronic effects.
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Ethyl Ester (CH₂): A signal around δ 60-62 ppm.
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7-Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.
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Ethyl Ester (CH₃): A signal around δ 14-15 ppm.
Infrared (IR) Spectroscopy
Key functional groups will give rise to characteristic absorption bands in the IR spectrum.
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N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C-Cl Stretch: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₂H₁₂ClNO₂. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic M and M+2 peak pattern.
Applications in Research and Drug Development
Substituted indoles are a cornerstone in medicinal chemistry due to their ability to interact with a wide range of biological targets. Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
As a Synthetic Intermediate
The ester functionality at the 2-position and the N-H of the indole ring are amenable to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The indole nitrogen can be alkylated or arylated to further explore the structure-activity relationship (SAR) of its derivatives.
Potential Therapeutic Areas
Derivatives of 5-chloro-indole have shown promise in several therapeutic areas, particularly in oncology. The 5-chloro substitution on the indole ring has been identified as a key feature in some potent inhibitors of signaling pathways implicated in cancer progression.[4][5]
Example of a Downstream Signaling Pathway Potentially Targeted by Derivatives:
Caption: Inhibition of the MAPK/ERK pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
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Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362 (Take off contaminated clothing).[2]
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Pictogram: GHS07 (Exclamation mark).[2]
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Signal Word: Warning.[2]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
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Biosynce. (n.d.). Ethyl 5-chloro-7-methyl-1h-indole-2-carboxylate Cas 15936-71-7. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1320. [Link]
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Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
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Wikipedia. (2023, December 27). Fischer indole synthesis. In Wikipedia. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
